molecular formula C9H10N2O2S B14415212 N-(4-Methylphenyl)(nitro)ethanethioamide CAS No. 81977-72-2

N-(4-Methylphenyl)(nitro)ethanethioamide

Cat. No.: B14415212
CAS No.: 81977-72-2
M. Wt: 210.26 g/mol
InChI Key: LHOOAZNKTNKCSZ-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)(nitro)ethanethioamide is a thioamide derivative characterized by a nitro (-NO₂) group attached to the ethanethioamide backbone and a 4-methylphenyl (p-tolyl) substituent on the nitrogen atom. Thioamides, in general, exhibit unique electronic and steric properties due to the sulfur atom’s polarizability and nucleophilicity, making them valuable in medicinal chemistry, materials science, and coordination chemistry .

Properties

CAS No.

81977-72-2

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

N-(4-methylphenyl)-2-nitroethanethioamide

InChI

InChI=1S/C9H10N2O2S/c1-7-2-4-8(5-3-7)10-9(14)6-11(12)13/h2-5H,6H2,1H3,(H,10,14)

InChI Key

LHOOAZNKTNKCSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)(nitro)ethanethioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methylphenyl)(nitro)ethanethioamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)(nitro)ethanethioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thioamide group can also interact with enzymes and proteins, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between N-(4-Methylphenyl)(nitro)ethanethioamide and analogous compounds:

Compound Name Substituents/Functional Groups Key Features
This compound Nitro (-NO₂), p-tolyl (4-methylphenyl) Electron-withdrawing nitro group enhances electrophilicity; p-tolyl provides steric bulk.
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide Trifluoromethyl (-CF₃), phenyl -CF₃ is strongly electron-withdrawing; compound exists as a yellow oil that solidifies in air .
N-(4-cyanobenzyl)thioformamide Cyano (-CN), benzyl -CN group increases polarity; simpler thioamide structure with a single aromatic ring .
(2Z)-N-(4-methylphenyl)-2-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanethioamide Thiazolidinone ring, dual p-tolyl groups Incorporates a heterocyclic thiazolidinone ring, enabling S⋯S interactions (2.972 Å) in crystal packing .

Physical and Spectroscopic Properties

  • Melting Points: The thiazolidinone derivative in melts at 431–433 K, attributed to strong crystal packing via S⋯S interactions and hydrogen bonds . 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide is a liquid at room temperature but solidifies upon standing, likely due to weak van der Waals forces . N-(4-Methylphenyl)formamide (a simpler analog) exhibits phase transitions under thermal stress, suggesting structural flexibility .
  • NMR Data: The trifluoromethyl-containing thioamide () shows distinct ¹H NMR signals for aromatic protons (δ 7.04–7.66 ppm) and a thiocarbonyl proton (δ 11.17 ppm) . The thiazolidinone derivative () displays methyl group signals at δ 2.26 and 2.43 ppm, with aromatic protons spanning δ 6.19–8.04 ppm . The nitro group in the target compound would likely deshield adjacent protons, causing downfield shifts compared to methyl or trifluoromethyl substituents.

Intermolecular Interactions

  • S⋯S Interactions: Observed in the thiazolidinone derivative (2.972 Å), stabilizing the crystal lattice . Similar interactions may occur in the target compound if planar thioamide groups align.
  • Hydrogen Bonding : Weak C–H⋯O and N–H⋯S bonds are common in thioamides, as seen in and . The nitro group in the target compound may participate in stronger hydrogen bonds due to its electronegativity.

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